molecular formula C12H14N2Si B1521797 3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine CAS No. 1148027-21-7

3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine

Cat. No. B1521797
M. Wt: 214.34 g/mol
InChI Key: OWDSIDOCUBKBCZ-UHFFFAOYSA-N
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Description

3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1148027-21-7 . It has a molecular weight of 214.34 and its IUPAC name is 3-[(trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine . The compound is typically stored at temperatures between 28°C .


Molecular Structure Analysis

The molecule contains a total of 30 bonds, including 16 non-H bonds, 11 multiple bonds, 1 triple bond, and 10 aromatic bonds . It also features 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyridine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.34 . Its InChI Code is 1S/C12H14N2Si/c1-15(2,3)9-7-11-10-13-12-6-4-5-8-14(11)12/h4-6,8,10H,1-3H3 .

Scientific Research Applications

Synthesis Methods

  • The synthesis of imidazo[1,2-a]pyridines has been extensively studied due to their broad range of applications in medicinal chemistry. Recent advancements include Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines using ethyl tertiary amines as carbon sources, highlighting a novel activation mode with selective cleavage of C-C and C-N bonds (Rao et al., 2017). Additionally, solvent-free synthesis methods have been developed, offering a green and efficient approach to produce highly substituted imidazo[1,2-a]pyridines under solvent-free conditions, demonstrating high regioselectivity and concise one-pot methodology (Wen et al., 2012).

Therapeutic Applications

  • The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including roles as anticancer, antimycobacterial, antileishmanial, and anticonvulsant agents. Efforts to modify this scaffold have led to the discovery and development of novel therapeutic agents, making it a valuable component in constructing potential drug-like chemical libraries (Deep et al., 2016). Specific derivatives like 3-substituted imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents, showcasing promising cytoprotective properties in various models (Starrett et al., 1989).

Photochromic and Structural Applications

  • Imidazo[1,2-a]pyridine derivatives have been utilized in photochromic systems, where derivatives like 1,2-dicyano-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-(2,4,5-trimetyl-3-thienyl)ethene show reversible ring-closure reactions by photoirradiation, indicating potential applications in photonic and electronic devices (Nakayama et al., 1991). Additionally, stable, uncoordinated imidazo[1,2-a]pyridine derivatives have been synthesized, demonstrating potential in constructing complex molecules for various applications (Danopoulos et al., 2002).

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2Si/c1-15(2,3)9-7-11-10-13-12-6-4-5-8-14(11)12/h4-6,8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDSIDOCUBKBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223390
Record name 3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine

CAS RN

1148027-21-7
Record name 3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148027-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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